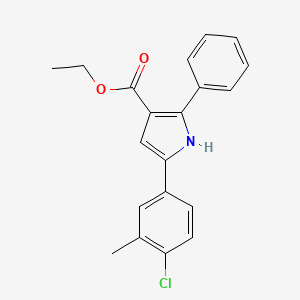![molecular formula C9H13N3 B2560461 1-(2-Méthylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2247107-37-3](/img/structure/B2560461.png)
1-(2-Méthylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane
Vue d'ensemble
Description
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which includes a pyrazole ring and an azabicyclohexane moiety. The presence of these structural elements imparts distinct chemical and biological properties, making it a valuable subject for research and industrial applications.
Applications De Recherche Scientifique
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
Target of Action
It is reported that this compound was found to be a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Mode of Action
It is known that this compound was discovered during the preparation of ligand-directed degraders (LDDs), and it was found to be a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Biochemical Pathways
It is known that this compound was discovered during the preparation of ligand-directed degraders (ldds), suggesting that it may play a role in protein degradation pathways .
Result of Action
It is known that this compound was discovered during the preparation of ligand-directed degraders (ldds), suggesting that it may have effects on protein degradation .
Analyse Biochimique
Biochemical Properties
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic pathways, affecting the synthesis and degradation of various biomolecules. Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis . Moreover, the compound’s impact on cellular metabolism can alter the production and utilization of energy, affecting overall cell health and function .
Molecular Mechanism
At the molecular level, 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The effects of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the synthesis and degradation of metabolites. These interactions can affect overall metabolic homeostasis and have implications for the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
The synthesis of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Construction of the Azabicyclohexane Core: The azabicyclohexane core is often constructed via a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing steps.
Coupling of the Pyrazole and Azabicyclohexane Units: The final step involves coupling the pyrazole ring with the azabicyclohexane core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Des Réactions Chimiques
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with various nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can be compared with other similar compounds, such as:
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic core but differ in the substituents attached to the ring.
Pyrazole Derivatives: Compounds with a pyrazole ring but different substituents or additional functional groups.
Azabicyclohexane Derivatives: Compounds with an azabicyclohexane core but different substituents or additional functional groups.
The uniqueness of 1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane lies in its specific combination of the pyrazole ring and azabicyclohexane core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-8(2-3-11-12)9-4-7(5-9)6-10-9/h2-3,7,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNCXGNPXBZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C23CC(C2)CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-37-3 | |
| Record name | 1-(1-methyl-1H-pyrazol-5-yl)-2-azabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2560380.png)
![methyl 2-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-4-nitrobenzoate](/img/structure/B2560382.png)



![2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline](/img/structure/B2560389.png)


![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2560395.png)



![3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2560401.png)
